molecular formula C8H17Cl2N3 B2480726 Methyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride CAS No. 2094301-50-3

Methyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride

Cat. No.: B2480726
CAS No.: 2094301-50-3
M. Wt: 226.15
InChI Key: FNULNIBHLKFVLQ-UHFFFAOYSA-N
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Description

Methyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Scientific Research Applications

Methyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride has several scientific research applications:

Safety and Hazards

“Methyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride” is classified under hazard statements H315 and H319, indicating that it can cause skin irritation and serious eye irritation .

Future Directions

The future directions for “methyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride” could involve its use in the synthesis of new energetic materials and further exploration of its potential applications in various fields .

Mechanism of Action

Target of Action

Compounds with similar structures, such as tris(pyrazolyl)methane ligands, have been exploited for a broad range of applications, including catalysis and biomedical chemistry . They have been reported to bind to both early and late transition metal complexes .

Mode of Action

It’s worth noting that similar compounds have been shown to feature intermolecular n-h···n interactions between the nh2 group of the aniline substituent and the n6 acceptor atom of a neighboring molecule .

Biochemical Pathways

Compounds with similar structures have been used in various applications, suggesting they may interact with multiple biochemical pathways .

Pharmacokinetics

The molecular weight of the compound is 153225 Da , which is within the optimal range for drug-like molecules, suggesting it may have favorable pharmacokinetic properties.

Result of Action

Similar compounds have shown potent antileishmanial and antimalarial activities . For instance, compound 13, a hydrazine-coupled pyrazole derivative, displayed superior antipromastigote activity, which was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively .

Action Environment

It’s worth noting that the compound was prepared utilizing a c–f activation strategy from a mixture of 4-(trifluoromethyl)aniline, 4-methylpyrazole, and koh in dimethylsulfoxide (dmso) . This suggests that the compound’s synthesis and potentially its action could be influenced by the chemical environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride typically involves the reaction of a pyrazole derivative with methylamine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the dihydrochloride salt form of the compound .

Chemical Reactions Analysis

Types of Reactions

Methyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1H-pyrazol-4-amine: A similar pyrazole derivative with different substituents.

    2-(1-Methyl-1H-pyrazol-4-yl)morpholine: Another pyrazole compound with a morpholine ring.

    5-Methyl-1H-pyrazol-4-amine dihydrochloride: A closely related compound with a similar structure.

Uniqueness

Methyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt form. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-methyl-1-(1,3,5-trimethylpyrazol-4-yl)methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3.2ClH/c1-6-8(5-9-3)7(2)11(4)10-6;;/h9H,5H2,1-4H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNULNIBHLKFVLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CNC.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2094301-50-3
Record name methyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride
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